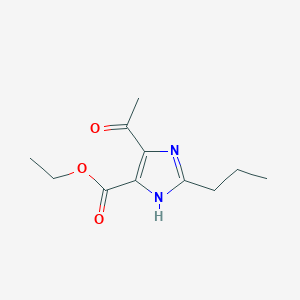

ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate is an organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate typically involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with saturated ammonium chloride solution . The reaction mass is then quenched into a 25% ammonium chloride solution, extracted with ethyl acetate, and the organic phase is separated, washed with brine, dried over sodium sulfate, and concentrated in vacuo to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate can be synthesized through several methods, primarily involving the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with ammonium chloride solution. The molecular formula of this compound is C11H16N2O3, with a molecular weight of approximately 224.26 g/mol. It typically appears as a pale yellow solid and is soluble in various organic solvents.

Synthetic Routes

| Method | Description |

|---|---|

| Grignard Reaction | Involves the reaction with methylmagnesium bromide under controlled conditions. |

| Acidification | Uses saturated ammonium chloride to complete the synthesis process. |

| Industrial Scale-Up | Employs automated reactors for efficiency and high yield in larger quantities. |

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical reactions including reduction, substitution, and oxidation.

Biology

This compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Studies indicate that it may inhibit the growth of various microorganisms.

- Antiviral Activities : Research suggests possible effectiveness against certain viral infections.

Medicine

This compound is explored for its potential as a pharmaceutical agent . Notably, it is a key intermediate in the synthesis of olmesartan medoxomil, an antihypertensive medication. This compound's ability to modulate biological pathways makes it a candidate for further drug development.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique functional groups contribute to its utility in creating diverse chemical products.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

Target Interactions

- Enzyme Inhibition : This compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may influence receptor activity, leading to physiological changes.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains.

- Pharmaceutical Development : Research focused on its role as an intermediate in synthesizing olmesartan medoxomil showed promising results in hypertension management.

Mecanismo De Acción

The mechanism of action of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate in the synthesis of olmesartan medoxomil.

Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: Another intermediate used in pharmaceutical synthesis.

Uniqueness

Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl group, in particular, allows for unique interactions and reactivity compared to similar compounds.

Actividad Biológica

Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate (CAS: 144690-07-3) is an organic compound characterized by its unique imidazole structure, which contributes to its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals such as olmesartan medoxomil, an antihypertensive drug.

The molecular formula of this compound is C11H16N2O3, with a molecular weight of approximately 224.26 g/mol. It typically appears as a pale yellow solid and is soluble in various organic solvents, making it suitable for multiple applications in chemical synthesis and pharmaceuticals .

Target Interactions

Imidazole derivatives, including this compound, are known for their ability to interact with a variety of biological targets. These interactions often occur through:

- Enzyme Inhibition : Compounds in this class can inhibit enzyme activity, affecting metabolic pathways.

- Receptor Modulation : They may modulate the activity of various receptors, influencing physiological responses.

Biochemical Pathways

The compound influences several biochemical pathways, contributing to its broad spectrum of biological effects. For instance, it may affect pathways involved in inflammation and microbial resistance due to its structural properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active | 0.0195 mg/mL |

| Escherichia coli | Active | 0.0048 mg/mL |

| Bacillus mycoides | Active | 0.0048 mg/mL |

| Candida albicans | Moderate | 0.039 mg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Pharmacological Applications

This compound is being explored for its role in various pharmacological applications:

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazole derivatives:

- In Vitro Studies : A study highlighted the synthesis and evaluation of imidazole analogs for their inhibitory effects on myosin function, showing varying degrees of potency depending on structural modifications .

- Comparative Analysis : Research comparing this compound with similar compounds indicates that its unique acetyl group enhances its solubility and biological activity compared to other imidazole derivatives.

Propiedades

IUPAC Name |

ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-4-6-8-12-9(7(3)14)10(13-8)11(15)16-5-2/h4-6H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPSJLSTXDBKLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(=O)OCC)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.